molecular formula C11H16O2 B3133397 1,4-Dimethoxy-2-propylbenzene CAS No. 38843-85-5

1,4-Dimethoxy-2-propylbenzene

Cat. No.: B3133397
CAS No.: 38843-85-5
M. Wt: 180.24 g/mol
InChI Key: NJIMRIBDHNHEKL-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-propylbenzene is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a derivative of benzene, where two methoxy groups and one propyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 1,4-dimethoxybenzene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) with iron(III) chloride (FeCl₃) as a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1,4-Dimethoxy-2-propylbenzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its aromatic properties.

    Industry: Used in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2-propylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of intermediates such as benzenonium ions. These intermediates undergo further reactions to yield substituted benzene derivatives.

Comparison with Similar Compounds

    1,4-Dimethoxybenzene: Lacks the propyl group, making it less hydrophobic.

    2,4-Dimethoxy-1-propylbenzene: Different substitution pattern, affecting its reactivity and properties.

    1,4-Dimethoxy-2-methylbenzene: Contains a methyl group instead of a propyl group, influencing its boiling point and solubility.

Uniqueness: 1,4-Dimethoxy-2-propylbenzene is unique due to the presence of both methoxy and propyl groups, which confer distinct chemical and physical properties. Its specific substitution pattern enhances its reactivity in electrophilic aromatic substitution reactions, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

1,4-dimethoxy-2-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMRIBDHNHEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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